

molecular weight and formula of 4-Amino-3-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 4-Amino-3-(trifluoromethyl)pyridine

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An In-depth Technical Guide to 4-Amino-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. The presence of both a nucleophilic amino group and a lipophilic, electron-withdrawing trifluoromethyl group on the pyridine scaffold makes it a versatile intermediate for the synthesis of novel bioactive molecules. The trifluoromethyl moiety is of particular interest in drug design as it can enhance metabolic stability, improve binding affinity, and increase cell permeability of parent compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **4-Amino-3-(trifluoromethyl)pyridine**, with a focus on its role in the development of antimycobacterial agents.

Core Compound Properties

The fundamental chemical and physical properties of **4-Amino-3-(trifluoromethyl)pyridine** are summarized below. This data is essential for its use in synthetic chemistry and for the characterization of its derivatives.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₅ F ₃ N ₂	[1]
Molecular Weight	162.11 g/mol	[1]
CAS Number	387824-61-5	[1]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	98-102 °C	[1]
Boiling Point	330.8 °C at 760 mmHg (Predicted)	[1]
Density	1.366 g/cm ³ (Predicted)	[1]
InChI	InChI=1S/C6H5F3N2/c7-6(8,9)4-3-11-2-1-5(4)10/h1-3H, (H2,10,11)	[1]
SMILES	C1=CN=CC(=C1N)C(F)(F)F	[1]

Synthesis and Characterization

General Synthesis Protocol

While a specific, detailed protocol for the synthesis of **4-Amino-3-(trifluoromethyl)pyridine** is not readily available in peer-reviewed literature, patents describe a general method for the synthesis of amino-trifluoromethylpyridines. The most common approach involves the nucleophilic substitution of a halogen atom on the pyridine ring with an amino group, typically by reacting a chloro-trifluoromethylpyridine precursor with ammonia under high temperature and pressure.

Representative Experimental Protocol for Amination of Halogeno-Trifluoromethylpyridines:

- Reactants: A halogeno-trifluoromethylpyridine (e.g., 4-chloro-3-(trifluoromethyl)pyridine), aqueous ammonia (28-40%), and optionally a solvent such as dioxane or THF.
- Apparatus: A high-pressure autoclave.

- Procedure:
 - The halogeno-trifluoromethylpyridine and aqueous ammonia are charged into the autoclave. The molar ratio of ammonia to the pyridine precursor is typically high (e.g., 10:1 or greater).
 - The autoclave is sealed, and the mixture is heated to a temperature between 150°C and 180°C. The internal pressure will rise significantly (e.g., 20-120 atm).
 - The reaction is maintained at this temperature with stirring for a period of 5 to 100 hours.
 - After the reaction is complete, the autoclave is cooled to room temperature.
 - The resulting crystalline product is collected by filtration, washed with water, and dried to yield the amino-trifluoromethylpyridine.

Note: This is a generalized procedure based on the synthesis of related isomers.[\[2\]](#)[\[3\]](#) The specific conditions for the synthesis of **4-Amino-3-(trifluoromethyl)pyridine** may require optimization.

Spectroscopic Characterization

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR) for **4-Amino-3-(trifluoromethyl)pyridine** are not widely published. However, based on the known spectra of isomeric and related compounds, the following characteristic signals would be expected.

- ¹H NMR: Signals corresponding to the three aromatic protons on the pyridine ring and a broad signal for the amino (-NH₂) protons.
- ¹³C NMR: Six distinct signals for the carbon atoms of the pyridine ring, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.
- ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Application in Drug Discovery: Antimycobacterial Agents

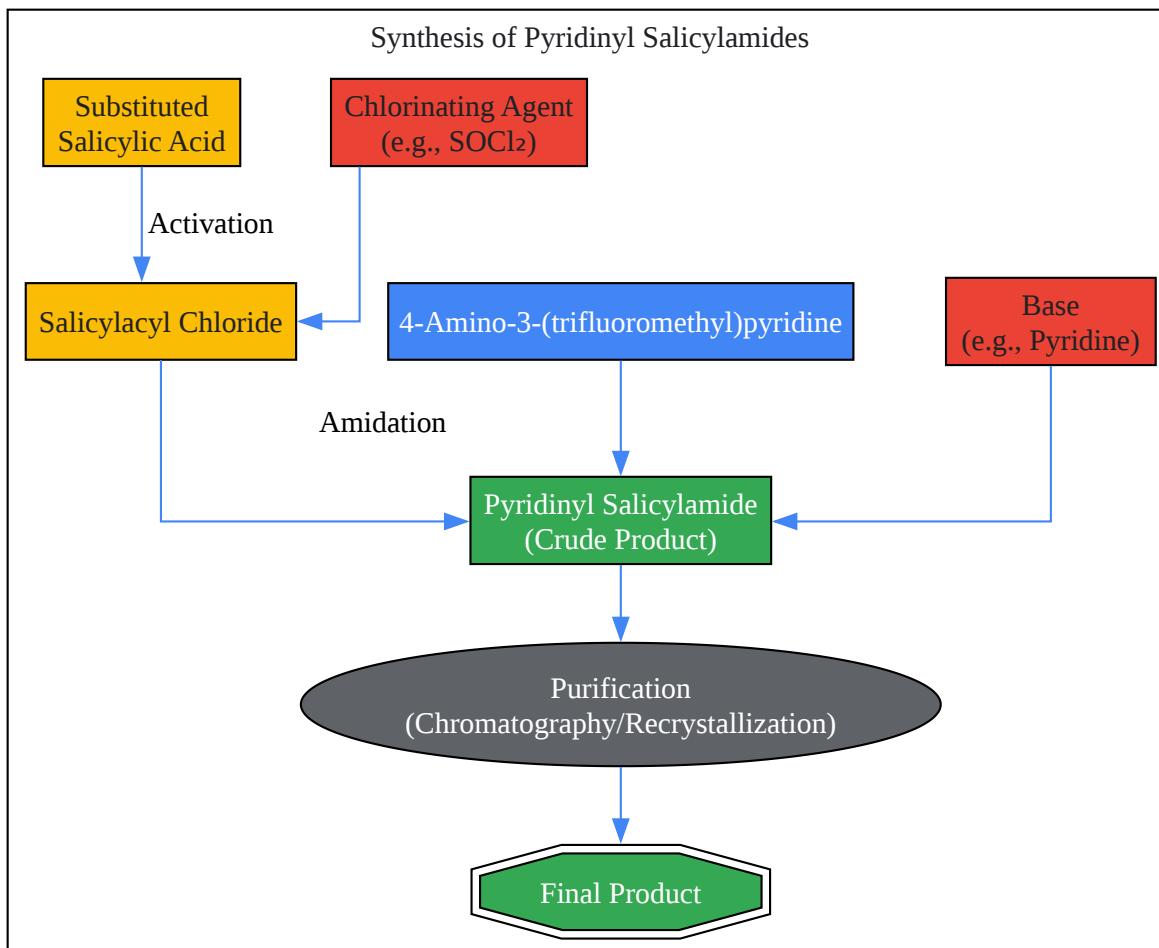
A primary application of **4-Amino-3-(trifluoromethyl)pyridine** is its use as a key intermediate in the synthesis of pyridinyl salicylamides, a class of compounds investigated for their antimycobacterial properties.[\[1\]](#)

Synthesis of Pyridinyl Salicylamides

The synthesis involves an acylation reaction where the amino group of **4-Amino-3-(trifluoromethyl)pyridine** reacts with an activated salicylic acid derivative, such as a salicylacyl chloride.

General Experimental Protocol:

- Activation of Salicylic Acid: A substituted salicylic acid is reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent to form the corresponding salicylacyl chloride.
- Amidation: The prepared salicylacyl chloride is then reacted with **4-Amino-3-(trifluoromethyl)pyridine** in the presence of a base (e.g., pyridine or triethylamine) to facilitate the amide bond formation.
- Purification: The resulting pyridinyl salicylamine product is purified using standard techniques such as recrystallization or column chromatography.



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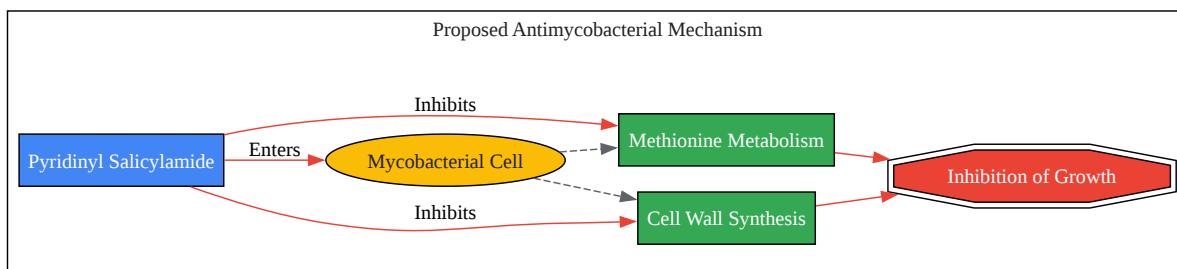
Caption: Synthetic workflow for pyridinyl salicylamides.

Antimycobacterial Activity and Mechanism of Action

Salicylamides and related structures have shown promise as antimycobacterial agents. While specific data for derivatives of **4-Amino-3-(trifluoromethyl)pyridine** is scarce, related salicylanilide benzenesulfonates have demonstrated potent activity against *Mycobacterium tuberculosis*. For instance, 4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)-phenyl

benzenesulfonate showed a Minimum Inhibitory Concentration (MIC) of 1 $\mu\text{mol/L}$ against *M. tuberculosis*.^[4]

The general mechanism of action for salicylamides is the inhibition of cyclooxygenase (COX) enzymes, which blocks prostaglandin synthesis.^[5] However, their antimycobacterial action is likely distinct. Studies on related compounds suggest that they may interfere with the synthesis of the mycobacterial cell wall or affect essential metabolic pathways, such as methionine metabolism.^[6]

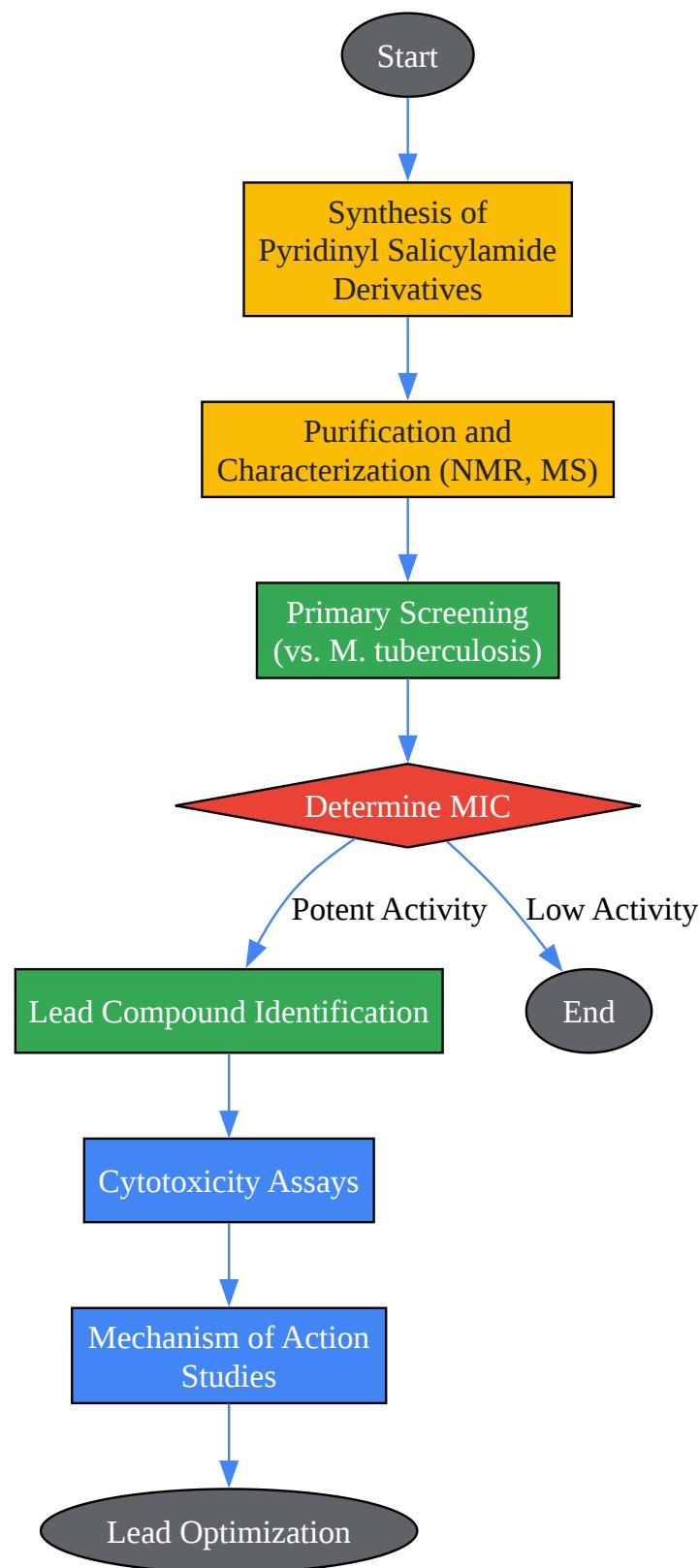


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Caption: Proposed mechanism of antimycobacterial action.

Experimental Workflow for Screening

The development of new antimycobacterial agents from **4-Amino-3-(trifluoromethyl)pyridine** follows a structured workflow from synthesis to biological evaluation.



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